molecular formula C5H8N2O B1315126 Methyl-(5-methyl-isoxazol-3-YL)-amine CAS No. 55809-40-0

Methyl-(5-methyl-isoxazol-3-YL)-amine

Cat. No. B1315126
CAS RN: 55809-40-0
M. Wt: 112.13 g/mol
InChI Key: RIFXNGHPOLZJLA-UHFFFAOYSA-N
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Description

Methyl-(5-methyl-isoxazol-3-YL)-amine, also known as 5-methyl-isoxazol-3-amine, is a chemical compound that has been widely used in scientific research and laboratory experiments. This compound is an organic amine with a molecular formula of C4H9NO. It is a colorless solid with a melting point of 79-81 °C and a boiling point of 127-129 °C. It is soluble in water and ethanol, and is soluble in organic solvents such as acetone, ether, and chloroform.

Mechanism of Action

Target of Action

Methyl-(5-methyl-isoxazol-3-YL)-amine primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation and thus, blood clotting. It is also known to interact with the acetylcholine nicotinic receptor , which is involved in neurotransmission.

Mode of Action

The compound acts as an inhibitor of the P2Y12 receptor . By binding to this receptor, it prevents the activation of the receptor, thereby inhibiting platelet aggregation.

Biochemical Pathways

The inhibition of the P2Y12 receptor affects the platelet activation pathway . This can lead to a decrease in blood clot formation, potentially providing a therapeutic effect in conditions where clotting is a risk. The modulation of the acetylcholine nicotinic receptor can influence neurotransmission pathways , potentially affecting neurological functions .

Result of Action

The primary result of Methyl-(5-methyl-isoxazol-3-YL)-amine’s action is the inhibition of platelet aggregation due to its interaction with the P2Y12 receptor . This could potentially be used to prevent thrombosis in clinical settings. Its interaction with the acetylcholine nicotinic receptor could also have effects on neurological function .

properties

IUPAC Name

N,5-dimethyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(6-2)7-8-4/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFXNGHPOLZJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503264
Record name N,5-Dimethyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(5-methyl-isoxazol-3-YL)-amine

CAS RN

55809-40-0
Record name N,5-Dimethyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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